molecular formula C8H17NO3 B063324 Methyl (6-hydroxyhexyl)carbamate CAS No. 163361-15-7

Methyl (6-hydroxyhexyl)carbamate

Cat. No.: B063324
CAS No.: 163361-15-7
M. Wt: 175.23 g/mol
InChI Key: BRRXCRIHYUFJMA-UHFFFAOYSA-N
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Description

Methyl (6-hydroxyhexyl)carbamate is a chemical compound that is widely used in scientific research. It is a carbamate derivative that has been found to have various biochemical and physiological effects.

Mechanism of Action

Methyl (6-hydroxyhexyl)carbamate is believed to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This results in an increase in the concentration of acetylcholine in the synaptic cleft, which enhances cholinergic neurotransmission.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to enhance memory and learning in animal models. It has also been found to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One of the advantages of using Methyl (6-hydroxyhexyl)carbamate in lab experiments is that it is readily available and easy to synthesize. It is also relatively inexpensive compared to other compounds used in scientific research. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.

Future Directions

For research include investigating its potential for treating neurodegenerative diseases and exploring its use in the synthesis of new compounds.

Scientific Research Applications

Methyl (6-hydroxyhexyl)carbamate has been used in various scientific research studies. It has been found to have anti-tumor activity and has been used in cancer research. It has also been used in the synthesis of various compounds such as carbamate derivatives, urea derivatives, and amide derivatives.

Properties

163361-15-7

Molecular Formula

C8H17NO3

Molecular Weight

175.23 g/mol

IUPAC Name

methyl N-(6-hydroxyhexyl)carbamate

InChI

InChI=1S/C8H17NO3/c1-12-8(11)9-6-4-2-3-5-7-10/h10H,2-7H2,1H3,(H,9,11)

InChI Key

BRRXCRIHYUFJMA-UHFFFAOYSA-N

SMILES

COC(=O)NCCCCCCO

Canonical SMILES

COC(=O)NCCCCCCO

synonyms

Carbamic acid, (6-hydroxyhexyl)-, methyl ester (9CI)

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of 6-aminohexanol in 50 ml of water basified with 11 g of K2CO3, was added 4.03 g of methylchloroformate at room temperature. After one night the resulting aqueous solution was extracted with 3×50 ml of dichloromethane. The organic phases were combined, evaporated to dryness and the residue was filtered over silica gel. This furnished 1.36 g (yield 91%) of N-methoxycarbonyl-6-aminohexanol as a white solid. Then, to a solution of N-methoxycarbonyl-6-aminohexanol (200 mg) in dichloromethane (5 ml) was added 361 mg of triphenylphosphine and 832 mg of tetrabromomethane.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
11 g
Type
reactant
Reaction Step Two
Quantity
4.03 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four

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